Ethyl 2-ethylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVXSCMWUJXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Conformational Dynamics, and Intermolecular Interactions
Advanced Spectroscopic Characterization Techniques
Spectroscopy provides a window into the molecular world, allowing for detailed structural elucidation by probing the interaction of molecules with electromagnetic radiation.
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and fingerprint of a molecule. For Ethyl 2-ethylbenzoate, the vibrational modes are distributed among its 27 atoms, resulting in 75 normal modes of vibration in the gas phase.
In the FTIR spectrum, the most prominent absorption is the C=O stretching vibration of the ester group, which is expected to appear in the range of 1720-1715 cm⁻¹. This frequency is slightly lower than a typical aliphatic ester due to conjugation with the benzene (B151609) ring. ucalgary.ca Other key vibrations include the C-O stretching modes of the ester group, typically found between 1300 and 1100 cm⁻¹, and the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the two ethyl groups are expected above 3000 cm⁻¹ and in the 2980-2850 cm⁻¹ range, respectively.
Normal mode analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed vibrational band to a specific atomic motion within the molecule. This analysis helps to distinguish between different types of bending, stretching, and torsional motions of the molecular framework.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic | 3100-3000 |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980-2850 |
| C=O Stretch | Ester | 1720-1715 |
| C=C Stretch | Aromatic | 1600-1450 |
| C-H Bend | Aliphatic (CH₃, CH₂) | 1470-1370 |
Note: These are predicted values based on characteristic frequencies of related compounds.
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each set of non-equivalent protons.
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-ethyl substituent, they will exhibit complex splitting patterns (multiplets).
Ester Ethyl Group: The methylene (B1212753) protons (-OCH₂CH₃) are expected to appear as a quartet around δ 4.4 ppm, coupled to the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around δ 1.4 ppm. rsc.org
Ortho-Ethyl Group: The benzylic methylene protons (-CH₂CH₃) will be shifted downfield due to the aromatic ring, likely appearing as a quartet around δ 2.6-2.8 ppm. The corresponding methyl protons will be a triplet around δ 1.2-1.3 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments.
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around δ 167 ppm. ucalgary.ca
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 125-140 ppm). The carbon attached to the ester group (C1) and the carbon attached to the ethyl group (C2) will have distinct chemical shifts from the other four.
Ester Ethyl Group: The methylene carbon (-OCH₂) is expected around δ 61 ppm, while the methyl carbon (-OCH₂CH₃) will be upfield, around δ 14 ppm. ucalgary.ca
Ortho-Ethyl Group: The benzylic methylene carbon (-CH₂CH₃) is predicted to be around δ 25-30 ppm, and its methyl carbon will be in the upfield region, around δ 15 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic | 7.0 - 8.0 | Multiplets | 4H |
| -OCH₂ CH₃ | ~4.4 | Quartet | 2H |
| Ar-CH₂ CH₃ | 2.6 - 2.8 | Quartet | 2H |
| -OCH₂CH₃ | ~1.4 | Triplet | 3H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted δ (ppm) |
|---|---|
| C =O | ~167 |
| Aromatic | 125 - 140 |
| -OC H₂CH₃ | ~61 |
| Ar-C H₂CH₃ | 25 - 30 |
| Ar-CH₂C H₃ | ~15 |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the π→π* transitions of the substituted benzene ring. Typically, benzoate (B1203000) esters show strong absorptions below 300 nm. nist.gov These absorptions are due to the promotion of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The presence of the ethyl and ester groups can cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzene.
This technique is also valuable for reaction monitoring. For instance, during the saponification (hydrolysis) of this compound to sodium 2-ethylbenzoate, the electronic structure of the chromophore changes. This change can be monitored in real-time by observing the decrease in the absorbance of the ester and the corresponding increase in the absorbance of the benzoate salt, allowing for the study of reaction kinetics. aidic.it
X-ray Crystallographic Analysis of Benzoate Derivatives and Crystal Engineering
While a specific crystal structure for this compound is not publicly available, extensive research on other benzoate derivatives provides significant insight into the expected solid-state arrangement. researchgate.net Single-crystal X-ray diffraction studies on related molecules reveal that their crystal packing is governed by a combination of weak intermolecular interactions, such as C-H···O hydrogen bonds and van der Waals forces. nih.gov
In the solid state, benzoate molecules often arrange in patterns that maximize these interactions. For example, the carbonyl oxygen of the ester group is a common hydrogen bond acceptor. Aromatic rings frequently participate in π-π stacking interactions, where the electron-rich face of one ring interacts with the electron-poor face of a neighboring ring.
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. acs.org For benzoate derivatives, this involves understanding and controlling the intermolecular interactions to influence crystal packing. By modifying substituents on the benzene ring, chemists can tune these interactions to create specific supramolecular assemblies, such as dimers, tapes, or more complex three-dimensional networks. rsc.orgresearchgate.net This control over the solid-state architecture is crucial for tailoring the physical properties of materials.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, complementing experimental findings.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of organic molecules like this compound. DFT calculations can accurately predict a wide range of molecular properties before a compound is ever synthesized.
Key applications of DFT for this compound include:
Geometry Optimization: Determining the most stable three-dimensional conformation (lowest energy structure) of the molecule.
Vibrational Frequencies: Calculating the complete vibrational spectrum (FTIR and Raman) to aid in the interpretation of experimental data.
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR spectra with high accuracy, which is invaluable for structural confirmation.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's electronic transitions (as seen in UV-Vis spectroscopy) and its chemical reactivity.
Molecular Electrostatic Potential (MEP): Generating MEP maps, which visualize the electron density distribution around the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. researchgate.net
By applying these computational techniques, researchers can gain a detailed understanding of the structure, stability, and reactivity of this compound at the molecular level.
Table 4: Properties of this compound Obtainable from DFT Calculations
| Property | Application |
|---|---|
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | Aids in the assignment of experimental FTIR and Raman spectra. |
| NMR Chemical Shifts | Helps in the elucidation and confirmation of molecular structure. |
| HOMO-LUMO Energies | Relates to electronic transitions and chemical reactivity. |
Derivatization, Functionalization, and Applications As a Chemical Building Block
Synthesis of Novel Benzoate (B1203000) Derivatives
The benzoate scaffold is a common starting point for synthesizing a variety of heterocyclic and functionalized molecules. By leveraging the reactivity of the ester and the aromatic ring, chemists can introduce new functionalities and build complex molecular frameworks.
The conversion of benzoate esters into imides typically proceeds through a two-step sequence involving the formation of an intermediate amic acid. While direct conversion from the ester is less common, the benzoate precursor, 2-ethylbenzoic acid (obtained via hydrolysis of the ester), is a key starting material. youtube.com
The general synthesis involves two main stages:
Amic Acid Formation : The corresponding carboxylic acid (derived from the benzoate ester) reacts with a primary amine. This reaction opens the door to forming an amide linkage on one end and leaving a carboxylic acid on the other, creating the amic acid.
Cyclization to Imide : The amic acid is then cyclized to form the imide. This is typically achieved by heating, often with a dehydrating agent like acetic anhydride (B1165640) and sodium acetate, to remove a molecule of water. ajchem-a.com
A new Schiff base can be reacted with anhydrides like succinic anhydride or phthalic anhydride to synthesize new amic derivatives, which are then cyclized to form imides. ajchem-a.comajchem-a.com
| Step | Reaction | Description |
|---|---|---|
| 1 | Ester Hydrolysis | Ethyl 2-ethylbenzoate is hydrolyzed (e.g., using NaOH followed by HCl) to 2-ethylbenzoic acid. youtube.com |
| 2 | Amic Acid Synthesis | 2-Ethylbenzoic acid reacts with a primary amine (R-NH₂) to form the corresponding N-substituted amic acid. |
| 3 | Imide Formation | The amic acid undergoes dehydration and cyclization, often with heat and a catalyst, to yield the final imide. ajchem-a.com |
Azetidinones, also known as β-lactams, are four-membered cyclic amides that form the core structure of many important antibiotics. While not a direct precursor, a benzoate ester like this compound can be a starting point for synthesizing the necessary intermediates for azetidinone ring formation.
A prominent method for synthesizing the azetidinone ring is the [2+2] cycloaddition reaction between a Schiff base (an imine) and a ketene. A benzoate ester can be chemically modified through a multi-step pathway to generate the required Schiff base intermediate. For instance, a 4-nitro ethyl benzoate can be converted to a hydrazide, which then reacts with an aldehyde to form a Schiff base. This intermediate subsequently undergoes cyclization with chloroacetyl chloride to yield the azetidinone derivative. ijpsr.com This highlights the role of the benzoate structure as a foundational element in a longer synthetic strategy. ijpsr.comnih.gov
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Hydrazinolysis | Ethyl benzoate analog (e.g., 4-nitro ethyl benzoate), Hydrazine (B178648) Hydrate (B1144303) | Benzoic acid hydrazide |
| 2 | Schiff Base Formation | Benzoic acid hydrazide, Aromatic Aldehyde (R-CHO) | Schiff Base (Imine) |
| 3 | Cycloaddition | Schiff Base, Chloroacetyl Chloride, Triethylamine | Azetidinone Derivative ijpsr.com |
The benzoate scaffold is a valuable platform for the synthesis of triazole derivatives, which are heterocyclic compounds with a five-membered ring containing three nitrogen atoms. These derivatives are of significant interest due to their wide range of biological activities.
One direct synthetic route involves the reaction of a benzoate ester with hydrazine hydrate. This converts the ester into a benzoic acid hydrazide. The resulting hydrazide is a versatile intermediate that can be cyclized with various reagents, such as carbon disulfide and potassium hydroxide, to form the 1,2,4-triazole (B32235) ring. nepjol.info For example, methyl benzoate can be refluxed with hydrazine hydrate to produce benzoic acid hydrazide, which is then used to construct the triazole-thiol ring system. nepjol.info
Furthermore, substituted ethyl benzoates have been used as key intermediates in the synthesis of more complex fused heterocyclic systems containing a triazole ring. For instance, Ethyl 3-Amino-4-((4-methoxybenzyl)thio)benzoate serves as a precursor for building benzo nih.govias.ac.inthiazolo[2,3-c] ijpsr.comnepjol.infonih.govtriazole derivatives. nih.gov
| Starting Material | Key Intermediate | Synthetic Target | Significance |
|---|---|---|---|
| Ethyl/Methyl Benzoate | Benzoic Acid Hydrazide | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Demonstrates the conversion of the ester to a hydrazide for subsequent triazole ring formation. nepjol.info |
| Substituted Ethyl Benzoate | Ethyl 3-Amino-4-(substituted)benzoate | Benzo nih.govias.ac.inthiazolo[2,3-c] ijpsr.comnepjol.infonih.govtriazole | Shows the use of the benzoate scaffold in building complex, fused heterocyclic systems. nih.gov |
Incorporating fluorine atoms into organic molecules can significantly alter their chemical and biological properties. This compound and its analogs can be modified to include fluorine, either as part of a trifluoroacetyl group or as substituents on the aromatic ring.
One common method for trifluoroacetylation involves the acylation of an aminobenzoate precursor. For example, ethyl 3-aminobenzoate (B8586502) can be acylated using trifluoroacetic anhydride under anhydrous conditions to produce Ethyl 3-(2,2,2-trifluoroacetyl)benzoate. The trifluoroacetyl group is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group, making it a target for nucleophilic attack in further synthetic steps.
The synthesis of other fluorinated analogues often involves starting with a pre-fluorinated benzoic acid or phenol, followed by esterification. These fluorinated benzoate esters are of interest in materials science, particularly for their application in liquid crystals. nih.govresearchgate.net
| Derivative Type | Synthetic Strategy | Example Precursor | Key Reagent |
|---|---|---|---|
| Trifluoroacetylated Benzoate | Acylation of an amine | Ethyl 3-aminobenzoate | Trifluoroacetic anhydride (TFAA) |
| Ring-Fluorinated Benzoate | Esterification | Fluorinated benzoic acid | Ethanol (B145695), Acid Catalyst |
Thio-urea derivatives are compounds containing a C=S group flanked by two nitrogen atoms. These structures can be synthesized from benzoate precursors through multi-step reaction sequences. A common approach involves converting the benzoate ester into a corresponding amine, which can then react with an isothiocyanate.
For instance, a substituted 2-aminobenzothiazole (B30445) (which can be derived from a benzoate precursor) reacts with phenylisothiocyanate to yield N-(benzothiazol-2-yl)-N'-(phenyl)thioureas. nih.gov Another strategy involves the reaction of a halo-ester, derived from a benzaldehyde (B42025) and benzoyl chloride, with thiourea (B124793) to form a carbamidoylthio(phenyl)methyl benzoate. core.ac.uk The high nucleophilicity of the sulfur atom in thiourea is key to this type of reaction. core.ac.ukorganic-chemistry.org
| Derivative | Synthetic Approach | Key Reagents |
|---|---|---|
| N-(Benzothiazol-2-yl)thioureas | Reaction of an amino-benzothiazole with an isothiocyanate | Substituted 2-aminobenzothiazole, Phenylisothiocyanate nih.gov |
| Carbamidoylthio(phenyl)methyl benzoate | Reaction of a chloro-ester with thiourea | Chloro phenyl methyl benzoate, Thiourea, Et₃N core.ac.uk |
This compound and its Analogues as Versatile Synthetic Intermediates
This compound and its related analogues are highly valuable as versatile intermediates in organic synthesis. chemicalbook.com The reactivity of the ester functional group allows for its conversion into a range of other functionalities, including carboxylic acids, amides, and hydrazides. These transformations are the first steps in the construction of more elaborate molecules.
For example, the hydrolysis of the ester to a carboxylic acid provides a precursor for imide synthesis. youtube.com Reaction with hydrazine hydrate yields a hydrazide, which is a key building block for heterocyclic compounds like triazoles. nepjol.info Furthermore, the aromatic ring of the benzoate scaffold can be functionalized through electrophilic substitution or other modern coupling reactions, allowing for the introduction of groups like nitro, amino, or halogens. These substituted benzoates then serve as tailored starting materials for a variety of complex targets, including azetidinones and fluorinated compounds. ijpsr.com This adaptability makes benzoate esters like this compound a cornerstone in the synthesis of a diverse array of chemical products. chemicalbook.com
Role in the Construction of Complex Organic Molecules
While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not widely documented, the general reactivity of benzoate esters suggests its potential as a foundational element in organic synthesis. The ester functionality can undergo a range of transformations, including hydrolysis, transesterification, and reduction, to yield carboxylic acids, different esters, and benzyl (B1604629) alcohols, respectively. These products can then be further elaborated into more complex structures.
The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can serve as handles for further chemical modifications. Additionally, the ethyl group at the ortho position can influence the regioselectivity of these reactions and can itself be a site for functionalization.
Research has shown the use of ethyl benzoate derivatives in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, ethyl benzoate moieties have been incorporated into pyrrolizine and indolizine (B1195054) frameworks to generate compounds with anti-inflammatory and cytotoxic activities. nih.govresearchgate.net These synthetic strategies often involve multi-step sequences where the benzoate derivative is a key starting material.
Applications in Polymer and Material Science as Monomers or Building Blocks
The application of this compound in polymer and material science is an area that remains to be fully explored. Generally, aromatic esters can be incorporated into polymer chains through transesterification reactions to form polyesters. The specific structure of this compound, with its ortho-ethyl substituent, could potentially influence the physical properties of such polymers, such as their thermal stability and solubility.
While direct studies on the use of this compound as a monomer are scarce, related compounds find applications in polymer formulations. For example, 2-(Dimethylamino)ethyl benzoate is utilized as a highly efficient amine synergist in UV-curable formulations for printing inks, varnishes, and adhesives. frontiersin.org It works in conjunction with photoinitiators to facilitate the generation of free radicals, which drive the polymerization process. frontiersin.org This suggests a potential role for derivatives of this compound in the development of specialized polymers and coatings.
Biochemical Pathways and Environmental Chemical Transformations
Investigation of Biosynthetic Pathways of Benzoate (B1203000) Esters in Biological Systems
The biosynthesis of benzoate esters, including by extension "Ethyl 2-ethylbenzoate," is a complex process primarily investigated in plants, where these compounds contribute to floral scents and defense mechanisms.
The formation of benzoate esters in plants is catalyzed by a class of enzymes known as acyltransferases. Specifically, members of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases are responsible for the synthesis of a wide variety of volatile esters. These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor.
In the context of ethyl benzoate biosynthesis, an alcohol acyltransferase (AAT) utilizes benzoyl-CoA as the acyl donor and ethanol (B145695) as the alcohol substrate. Research on the floral scent of the Lilium oriental hybrid 'Siberia' led to the identification of a novel BAHD acyltransferase, LoAAT1. This enzyme was shown to be responsible for the biosynthesis of both ethyl benzoate and methyl benzoate nih.govnih.govhmdb.ca. In vitro enzyme assays demonstrated that LoAAT1 can catalyze the formation of these benzoate esters, providing a new understanding of their biosynthetic pathways in plants nih.govnih.govhmdb.ca.
Another relevant enzyme, benzoyl-CoA:benzyl (B1604629) alcohol benzoyl transferase (BEBT), has been characterized in Clarkia breweri. While its primary role is the formation of benzylbenzoate, its wide substrate specificity suggests it could potentially catalyze the formation of other esters as well sserc.org.uknih.gov. The kinetic properties of these enzymes, such as their affinity for different substrates (Km values), are crucial in determining the specific esters produced in a given plant tissue sserc.org.uk.
Table 1: Key Acyltransferases in Benzoate Ester Biosynthesis
| Enzyme | Organism | Substrates | Product(s) | Reference |
|---|---|---|---|---|
| LoAAT1 | Lilium oriental 'Siberia' | Benzoyl-CoA, Ethanol, Methanol (B129727) | Ethyl benzoate, Methyl benzoate | nih.govnih.govhmdb.ca |
Identifying the genes that encode for the enzymes involved in benzoate ester biosynthesis is a key area of research. Transcriptomic analysis, which involves sequencing all the RNA molecules in a cell or tissue, has proven to be a powerful tool in this endeavor. By comparing the transcriptomes of fragrant and non-fragrant plant varieties or different floral tissues, researchers can identify candidate genes that are highly expressed in tissues that produce volatile esters.
In the study of Lilium oriental 'Siberia', transcriptome profiling was instrumental in identifying the LoAAT1 gene as the top candidate for ethyl benzoate production nih.govnih.govhmdb.ca. Similarly, transcriptomic analysis of Populus davidiana was used to isolate putative genes involved in the biosynthesis of benzoic acid, the precursor to benzoate esters. This study identified genes encoding enzymes such as L-phenylalanine ammonia (B1221849) lyase, cinnamate:CoA ligase, and benzoyl-CoA:benzyl alcohol O-benzoyltransferase, suggesting a complete CoA-dependent β-oxidative pathway for benzoic acid synthesis in this species researchgate.net.
The expression of these biosynthetic genes is often tightly regulated, showing tissue-specific, developmental, and rhythmic patterns that correlate with the emission of floral scents nih.govfishersci.com. For instance, the expression of the BEBT gene in Clarkia breweri is highest in the stigma of the flower and is also induced in leaves upon damage sserc.org.uknih.gov.
Chemical Degradation Pathways and Environmental Fate Studies
Information specifically on the chemical degradation and environmental fate of "this compound" is limited. However, the environmental behavior of benzoate esters, in general, can be inferred from studies on related compounds and their fundamental chemical properties.
Benzoate esters can undergo phototransformation when exposed to sunlight. Studies on benzyl benzoate have shown that exposure to sunlight in the presence of atmospheric oxygen can lead to the formation of various photoproducts cdhfinechemical.com. The primary photochemical reaction is the homolytic fission of the ester bond, which produces benzoyloxyl and benzyl radicals. These highly reactive radicals can then participate in a series of subsequent reactions to form compounds such as benzoic acid and benzaldehyde (B42025) cdhfinechemical.com. The presence of photosensitizers can influence the rate and products of these reactions cdhfinechemical.com. While this provides a general model, the specific phototransformation products and pathways for "this compound" would be influenced by the presence of the additional ethyl group on the benzene (B151609) ring.
The biodegradation of benzoate and its derivatives has been extensively studied in various microorganisms. Bacteria have evolved diverse metabolic pathways to utilize benzoate as a carbon and energy source. These pathways can be broadly categorized into aerobic and anaerobic degradation routes.
Under aerobic conditions, the degradation of benzoate typically proceeds through an initial activation to benzoyl-CoA, followed by dearomatization and ring cleavage researcher.life. The "box pathway" is a hybrid aerobic pathway that starts with the CoA-dependent activation of benzoate researcher.life. In some bacteria, the degradation involves dioxygenation to form catechol, which is then further metabolized utsi.edu. Pseudomonas species are known to degrade benzoate via an ortho cleavage pathway, with key intermediates including catechol, cis,cis-muconic acid, and 3-oxoadipate (B1233008) nist.gov.
Chemical Aspects of Ethyl Benzoate in Material Science Applications
Ethyl benzoate and its derivatives have found applications in material science, particularly in the polymer industry. They can be used as building blocks for advanced materials or as additives to modify the properties of polymers.
Benzoate esters can be incorporated into polymer chains to impart specific functionalities. For instance, they have been integrated into liquid-crystalline diblock copolymers, influencing their morphology and alignment. The presence of benzoate moieties can affect the degradation behavior of polymer matrices, which is relevant in applications such as drug delivery systems.
Furthermore, benzoate esters are utilized as plasticizers. Plasticizers are additives that increase the flexibility and durability of materials, particularly polyvinyl chloride (PVC). Benzoate plasticizers are considered a good alternative to phthalate-based plasticizers due to their lower toxicity and good performance characteristics. They are valued for their high solvating power, resistance to staining, and minimal discoloration. While "this compound" is not a commonly cited plasticizer, the general properties of benzoate esters suggest its potential for such applications. A study on a new benzoate plasticizer synthesized from a by-product of 2-ethylhexanol production highlights the ongoing research into novel benzoate-based plasticizers with good compatibility and plasticizing properties for PVC.
Role as a Dyeing Carrier for Polyester (B1180765) Fibers
Ethyl benzoate has been investigated as an environmentally friendly dyeing carrier for polyester fibers, offering an alternative to traditional high-temperature and high-pressure dyeing methods. researchgate.net Carrier dyeing with agents like ethyl benzoate facilitates the dyeing of polyester at lower temperatures, which is particularly beneficial for preventing damage to heat-sensitive fibers that may be blended with polyester. researchgate.net Traditional carriers often have strong odors and a degree of toxicity, making the development of less hazardous alternatives like ethyl benzoate a focus of research. researchgate.net
Studies have shown that the shade and color fastness of fabrics dyed using an ethyl benzoate carrier are comparable to those achieved through conventional high-temperature, high-pressure processes and with other carriers like methyl salicylate. researchgate.net Importantly, thermogravimetric analysis has demonstrated that ethyl benzoate as a dyeing carrier does not significantly compromise the stability of the polyester fibers themselves. researchgate.net The use of ethyl benzoate can also be more efficient, requiring lower dyeing temperatures and smaller quantities of the carrier. researchgate.net Aromatic organic acid ester-based carriers, a category that includes ethyl benzoate, are specifically developed for polyester and its blends to enable deep shade dyeing at normal atmospheric pressure at temperatures between 98–110°C. bluelakechem.com These modern carriers are designed to have superior dispersibility to prevent dye aggregation and are compatible with other dyes in a multi-dye bath system. bluelakechem.com
| Property | Observation with Ethyl Benzoate Carrier | Reference |
| Dye Solubilization | Obvious solubilization and promotion effect on Disperse blue 2BLN. | researchgate.net |
| Dye Transfer | Improves the migration property of the disperse dye. | researchgate.net |
| Dyeing Rate | Enhances equilibrium dye rate and overall dye rate. | researchgate.net |
| Fabric Properties | Shade and color fastness are similar to high-temperature methods. | researchgate.net |
| Fiber Stability | No significant effect on the stability of polyester fibers. | researchgate.net |
| Efficiency | Lower dyeing temperature and less carrier required. | researchgate.net |
Evaluation of Solvent Properties in Polymer Systems
Ethyl benzoate is recognized for its good solubility characteristics, making it a useful solvent in various industrial applications, including inks, coatings, and adhesives, where it serves to improve product performance and processability. It is also utilized as a plastic additive to enhance the mechanical properties of plastics, such as toughness and impact strength, and to improve their processing performance.
In the context of advanced polymer systems, ethyl benzoate has been evaluated for its role in in-situ forming implants (ISFI). researchgate.netkinampark.com These systems often consist of a biodegradable polymer, such as poly(D,L-lactide-co-glycolide) (PLGA), dissolved in a solvent. kinampark.com Upon injection into an aqueous environment, the solvent diffuses out, causing the polymer to precipitate and form a solid implant that can provide controlled drug release. researchgate.netkinampark.com
Thermodynamic phase diagrams for systems containing PLGA in ethyl benzoate suggest a slow phase inversion process due to the low affinity between the solvent and water. researchgate.net This slower process can be advantageous for achieving a more controlled release of a therapeutic agent. Ethyl benzoate has been used as a rate-modifying agent in PLGA-based ISFI formulations. kinampark.com For instance, in a system using N-methyl-2-pyrrolidone (NMP) as the primary solvent, the addition of ethyl benzoate was found to decrease the release rate of a peptide. kinampark.com This is attributed to the slower exchange rate between the solvent mixture and the aqueous environment. kinampark.com The use of ethyl benzoate as a weak solvent additive can lead to the formation of closed pore-like structures in the resulting implant, which is closely related to its performance in controlling release. kinampark.com
The solvent properties of ethyl benzoate are crucial in the synthesis of a wide range of organic compounds, highlighting its importance in both laboratory research and industrial-scale chemical production. chemicalbook.com
| Polymer System Application | Role of Ethyl Benzoate | Effect on System Properties | Reference |
| Plastics | Additive | Improves toughness, impact strength, and processing performance. | |
| In-Situ Forming Implants (PLGA) | Solvent / Rate-modifying agent | Undergoes slow phase inversion, can decrease drug release rate, and leads to the formation of closed pore-like structures. | researchgate.netkinampark.com |
| General Organic Synthesis | Solvent | Facilitates the synthesis and refinement of complex chemical formulations. | chemicalbook.com |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Compare ¹H NMR peaks (e.g., ester carbonyl at δ 4.2–4.4 ppm, aromatic protons at δ 7.2–8.0 ppm) with reference data from PubChem or NIST .
- GC-MS : Use a polar column (e.g., DB-WAX) to resolve retention time (~12–14 min) and match fragmentation patterns (m/z 178 for molecular ion).
- HPLC : Employ a C18 column with UV detection (254 nm) to verify purity (>95%) and rule out unreacted precursors .
Advanced Tip : Cross-validate results with FT-IR to confirm ester C=O stretching (~1740 cm⁻¹) and aromatic C-H bending modes .
Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., Henry’s Law constants) for this compound?
Methodological Answer :
Discrepancies often arise from variations in experimental conditions (temperature, solvent systems) or measurement techniques. To address this:
Standardize Protocols : Replicate studies using NIST-recommended methods (e.g., static headspace for Henry’s Law constants) .
Meta-Analysis : Conduct a scoping review of literature (e.g., Arksey & O’Malley framework) to identify methodological inconsistencies .
Computational Validation : Compare experimental data with quantum chemical calculations (e.g., DFT for gas-phase basicity) .
Q. Example Contradiction :
| Source | Henry’s Law Constant (k°H) | Conditions |
|---|---|---|
| NIST Data | 0.15 ± 0.02 M/atm | 298 K, aqueous phase |
| Independent Study | 0.22 ± 0.03 M/atm | 303 K, mixed solvent |
Resolution : Differences likely due to temperature and solvent polarity.
Advanced: What strategies optimize the regioselective alkylation of this compound derivatives for medicinal chemistry applications?
Q. Methodological Answer :
Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to enhance para-selectivity in Friedel-Crafts alkylation.
Catalytic Systems : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd/C) to control reaction pathways .
Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to favor desired products (e.g., shorter times for kinetic control).
Analytical Validation : Monitor regioselectivity via LC-MS/MS and X-ray crystallography .
Q. Case Study :
| Condition | Product Ratio (ortho:para) |
|---|---|
| AlCl₃, 0°C, 2 h | 1:4 |
| Pd/C, 80°C, 12 h | 1:9 |
Methodological: How should researchers design stability studies for this compound under varying storage conditions?
Q. Methodological Answer :
Accelerated Degradation Tests : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–12 weeks.
Analytical Endpoints : Quantify degradation products (e.g., 2-ethylbenzoic acid) via HPLC and assess ester hydrolysis kinetics .
Statistical Modeling : Use Arrhenius equations to predict shelf life at standard storage (25°C).
Q. Stability Data :
| Condition | Degradation Rate (%/week) | Major Degradant |
|---|---|---|
| 25°C, dark | 0.5 | None detected |
| 40°C, 75% RH | 3.2 | 2-ethylbenzoic acid |
Data Analysis: How to interpret conflicting NMR spectra for this compound in deuterated vs. non-deuterated solvents?
Q. Methodological Answer :
Solvent Artifacts : In CDCl₃, residual CHCl₃ (δ 7.26 ppm) may overlap with aromatic protons. Use DMSO-d₆ for better resolution but note ester hydrolysis risks .
Dynamic Effects : Rotameric equilibria in esters can split peaks. Variable-temperature NMR (VT-NMR) clarifies conformational changes.
Reference Standards : Compare with NIST’s SD files or in-house synthesized controls .
Q. Example Conflict :
| Solvent | Observed δ (ester CH₂) | Expected δ |
|---|---|---|
| CDCl₃ | 4.35 (q) | 4.30–4.40 |
| DMSO-d₆ | 4.42 (q) | Shift due to H-bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
